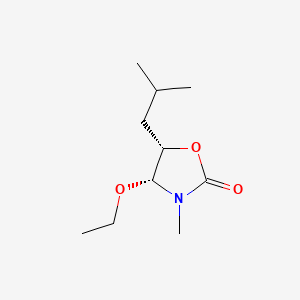
Methyl 3-amino-5-chloropyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-5-chloropyrazine-2-carboxylate is a chemical compound with the molecular formula C6H6ClN3O2 and a molecular weight of 187.59 g/mol . It is a pyrazine derivative, characterized by the presence of an amino group at the 3-position, a chlorine atom at the 5-position, and a methyl ester group at the 2-position of the pyrazine ring . This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-amino-5-chloropyrazine-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 3-amino-2-pyrazinecarboxylic acid with methanol in the presence of a strong acid, such as sulfuric acid . The reaction mixture is typically stirred at room temperature for about 20 hours, followed by neutralization with ammonium hydroxide and extraction with dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of esterification, neutralization, and extraction, but with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-5-chloropyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chlorine groups on the pyrazine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and chlorine atoms.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrazine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of nitro or hydroxyl derivatives.
Hydrolysis Products: Hydrolysis of the ester group yields 3-amino-5-chloropyrazine-2-carboxylic acid.
Applications De Recherche Scientifique
Methyl 3-amino-5-chloropyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Methyl 3-amino-5-chloropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and chlorine groups on the pyrazine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with nucleophilic sites on proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Methyl 3-amino-5-chloropyrazine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 5-chloropyrazine-2-carboxylate: Lacks the amino group at the 3-position, which may affect its reactivity and biological activity.
3-amino-5-chloropyrazine-2-carboxylic acid: The carboxylic acid form of the compound, which may have different solubility and reactivity properties.
2-amino-5-chloropyrazine: Lacks the ester group, which may influence its chemical behavior and applications.
Propriétés
IUPAC Name |
methyl 3-amino-5-chloropyrazine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3,(H2,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKQJSXIVZCCKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697346 |
Source


|
| Record name | Methyl 3-amino-5-chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28643-16-5 |
Source


|
| Record name | Methyl 3-amino-5-chloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R,7S)-7-(Benzoylamino)-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B569331.png)
![Benzhydryl (6R,7S)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B569334.png)
![Benzhydryl 3-(chloromethyl)-3,4-dihydroxy-2-(7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)butanoate](/img/structure/B569335.png)

![7h-isoxazolo[4,5-c]pyrazolo[1,2-a]pyridazine](/img/structure/B569339.png)





